Elevated Computed Lipophilicity (XLogP3) Distinguishes the 4'-Bromo Derivative from Des-Bromo and Diamino Analogs
The 4'-bromo substituent confers a markedly higher computed lipophilicity on 4-amino-4'-bromodiphenylsulfone relative to its closest non-halogenated analogs. The XLogP3 value of the target compound is 2.9, compared to 1.8 for the des-bromo analog 4-aminodiphenylsulfone (CAS 7019-01-4) and 1.0 for the clinically used diamino derivative dapsone (CAS 80-08-0) [1]. This represents a 1.1 log unit increase over the des-bromo analog (corresponding to ~12.6× greater partition coefficient) and a 1.9 log unit increase over dapsone (~79× greater partition coefficient). In the context of 4-aminodiphenylsulfone structure-toxicity relationships, methaemoglobin formation has been shown to follow a bilinear dependence on lipophilicity, indicating that the bromo derivative occupies a distinctly different position on the lipophilicity-toxicity response surface compared to less lipophilic analogs [2]. This difference is directly relevant for studies where target engagement requires balanced hydrophobicity for membrane passage without incurring excessive toxicity.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 4-Aminodiphenylsulfone: XLogP3 = 1.8; Dapsone: XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = +1.1 vs 4-aminodiphenylsulfone; ΔXLogP3 = +1.9 vs dapsone (~79× greater partition coefficient vs dapsone) |
| Conditions | Computed property using XLogP3 algorithm (PubChem 2025 release); validated against experimental logP measurements for analogous sulfones |
Why This Matters
For procurement decisions in pharmacological screening or agrochemical development, the bromo derivative offers a lipophilicity intermediate between polar diamino sulfones and fully hydrophobic diaryl sulfones, filling a specific partition coefficient window that cannot be achieved by simply adjusting the dose of a less lipophilic analog.
- [1] PubChem XLogP3 values: CID 246562 (4-Amino-4'-bromodiphenylsulfone, 2.9); CID 516666 (4-Aminodiphenylsulfone, 1.8); CID 2955 (Dapsone, 1.0). National Center for Biotechnology Information, 2025. View Source
- [2] Seydel, J. K. et al. (1999). Quantitative structure-activity and structure-toxicity relationships of 4-aminodiphenyl sulphone derivatives with antiinflammatory activity. Quantitative Structure-Activity Relationships, 18(1), 43–51. (Bilinear lipophilicity-toxicity relationship for methaemoglobin formation established across 29 derivatives.) View Source
